2-(4-Bromophenyl)quinoline-4-carboxylic acid 2-(4-Bromophenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103914-52-9
VCID: VC20753607
InChI: InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Molecular Formula: C16H10BrNO2
Molecular Weight: 328.16 g/mol

2-(4-Bromophenyl)quinoline-4-carboxylic acid

CAS No.: 103914-52-9

Cat. No.: VC20753607

Molecular Formula: C16H10BrNO2

Molecular Weight: 328.16 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)quinoline-4-carboxylic acid - 103914-52-9

CAS No. 103914-52-9
Molecular Formula C16H10BrNO2
Molecular Weight 328.16 g/mol
IUPAC Name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Standard InChI Key JEUYPXDMAWIMOG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O

Chemical Structure and Properties

2-(4-Bromophenyl)quinoline-4-carboxylic acid belongs to the quinoline family, a class of heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific molecular structure features a 4-bromine-substituted phenyl group at position 2 of the quinoline nucleus and a carboxylic acid moiety at position 4.

Structural Characteristics

The compound possesses a distinctive structure where the 4-bromophenyl group is attached to the 2-position of the quinoline core, creating a specific spatial arrangement that contributes to its biological activity. This particular substitution pattern is significant for its potential interactions with biological targets, especially bacterial DNA gyrase enzymes.

Spectroscopic Properties

The infrared (IR) spectroscopic analysis reveals characteristic absorption bands that confirm the functional groups present in the compound:

Functional GroupIR Absorption (cm⁻¹)
OH (carboxylic)3446
CH (aromatic)3178
CH (aliphatic)2980
C=O (carboxylic)1708

These spectral characteristics provide essential confirmation of the compound's structural elements, particularly the carboxylic acid group (OH and C=O absorptions) and the aromatic rings (aromatic CH stretching) .

Synthetic Methodology

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid employs established organic chemistry protocols, with the Pfitzinger reaction serving as the primary synthetic route.

Pfitzinger Reaction Pathway

This compound is prepared through the Pfitzinger reaction, which involves the condensation of isatin with 4-bromoacetophenone. The reaction is conducted under basic conditions in refluxing ethanol, facilitating the formation of the quinoline core structure with the desired substituents .

Synthesis Protocol

The detailed synthesis procedure involves reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions. After completion of the reaction, the mixture is treated with water, filtered, dried, and crystallized from ethanol to obtain the pure compound .

The Pfitzinger reaction mechanism involves initial base-catalyzed ring opening of isatin, followed by aldol condensation with the ketone (4-bromoacetophenone), and subsequent cyclization to form the quinoline ring system. This method efficiently produces 2-(4-Bromophenyl)quinoline-4-carboxylic acid with the specific substitution pattern required for its biological activity.

Applications in Medicinal Chemistry

2-(4-Bromophenyl)quinoline-4-carboxylic acid serves as a vital intermediate in medicinal chemistry, particularly in the development of antimicrobial agents targeting bacterial DNA replication.

Precursor for DNA Gyrase Inhibitors

The compound functions primarily as a synthetic precursor for the development of more complex quinoline derivatives designed to inhibit DNA gyrase. DNA gyrase is an essential bacterial enzyme responsible for DNA replication and recombination, making it an attractive target for antimicrobial drug development .

Derivative Development

Research has demonstrated that 2-(4-Bromophenyl)quinoline-4-carboxylic acid can be effectively converted into various derivatives with enhanced biological activity. The carboxylic acid group provides a versatile handle for further functionalization, allowing medicinal chemists to create a library of compounds with potentially improved pharmacological profiles.

Chemical Transformations

The reactive functional groups present in 2-(4-Bromophenyl)quinoline-4-carboxylic acid enable various chemical transformations, expanding its utility in synthetic chemistry.

Esterification

A significant chemical transformation involves the conversion of the carboxylic acid group to an ester. This reaction is performed by heating 2-(4-Bromophenyl)quinoline-4-carboxylic acid in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent .

The resulting ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (identified as compound 2 in the research) displays characteristic IR absorption at 3138 cm⁻¹ (CH aromatic), 2993 cm⁻¹ (CH aliphatic), and 1716 cm⁻¹ (C=O ester) .

Hydrazide Formation

The ester derivative can be further transformed into 2-(4-bromophenyl)quinoline-4-carbohydrazide through reaction with hydrazine hydrate in boiling ethanol. This key intermediate exhibits IR absorptions at 3263 cm⁻¹ (NH), 3305 cm⁻¹ (NH₂), 3055 cm⁻¹ (CH aromatic), 2983 cm⁻¹ (CH aliphatic), and 1645 cm⁻¹ (C=O) .

This sequential transformation enables the creation of more complex molecular architectures with potential biological activity, particularly as DNA gyrase inhibitors with antimicrobial properties.

Research Applications

The research applications of 2-(4-Bromophenyl)quinoline-4-carboxylic acid extend beyond its role as a synthetic intermediate, encompassing its potential as a scaffold for developing novel therapeutic agents.

Molecular Hybridization Approach

Recent research has utilized 2-(4-Bromophenyl)quinoline-4-carboxylic acid in molecular hybridization approaches, where different pharmacophores are combined to create new bioactive molecules with improved efficacy or novel mechanisms of action .

Antimicrobial Drug Development

The compound's derivatives have shown promise in antimicrobial drug development, particularly against bacteria with resistance to conventional antibiotics. The quinoline core, combined with the 4-bromophenyl substituent, provides a structural foundation for developing compounds that can effectively target bacterial DNA gyrase .

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